1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
CAS No.: 2097980-35-1
Cat. No.: VC3200637
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097980-35-1 |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | 1-[1-(3-aminopyridin-2-yl)piperidin-3-yl]ethanol |
| Standard InChI | InChI=1S/C12H19N3O/c1-9(16)10-4-3-7-15(8-10)12-11(13)5-2-6-14-12/h2,5-6,9-10,16H,3-4,7-8,13H2,1H3 |
| Standard InChI Key | ACUZVNHSYMWNMN-UHFFFAOYSA-N |
| SMILES | CC(C1CCCN(C1)C2=C(C=CC=N2)N)O |
| Canonical SMILES | CC(C1CCCN(C1)C2=C(C=CC=N2)N)O |
Introduction
1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is a chemical compound with the CAS number 2097980-35-1. It is primarily used in laboratory settings for research purposes. The compound's structure consists of a piperidine ring connected to a pyridine ring and an ethanol group, making it a complex organic molecule with potential applications in pharmaceutical and chemical research.
Biological and Chemical Applications
While specific biological or chemical applications of 1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol are not well-documented, compounds with similar structures are often explored for their potential in drug discovery. The presence of both aminopyridine and piperidine moieties suggests potential interactions with biological targets, such as enzymes or receptors, which could be of interest in medicinal chemistry.
Research Findings and Future Directions
Given the limited availability of specific research findings on 1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals or materials science. The compound's structural features make it a candidate for further investigation in areas such as neuropharmacology or as a building block for more complex molecules.
Availability and Handling
1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is noted to be discontinued by some suppliers, indicating that it may not be readily available for purchase. For those interested in acquiring similar compounds, contacting suppliers directly for inquiries about availability or alternatives is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume